3-Amino-5-(4-ethylthiophenyl)benzoic Acid: Enhanced Lipophilicity (LogP) vs. 3-Amino-5-phenylbenzoic Acid
The target compound exhibits a significantly higher computed partition coefficient (XLogP3-AA of 3.3) compared to the simpler phenyl analog, 3-amino-5-phenylbenzoic acid (XLogP3-AA of 2.4) [1]. This 0.9 unit increase in LogP is directly attributable to the introduction of the ethylthio (-SEt) substituent, which markedly enhances the molecule's overall lipophilicity. This is a key differentiator for medicinal chemists optimizing compounds for passive membrane permeability or blood-brain barrier penetration.
| Evidence Dimension | Lipophilicity (Partition Coefficient) |
|---|---|
| Target Compound Data | XLogP3-AA: 3.3 |
| Comparator Or Baseline | 3-Amino-5-phenylbenzoic acid (CAS 129192-15-0): XLogP3-AA: 2.4 |
| Quantified Difference | Increase of 0.9 LogP units for the target compound. |
| Conditions | Computed property using XLogP3 algorithm (PubChem). |
Why This Matters
A 0.9 unit increase in LogP indicates significantly higher lipophilicity, which is a critical determinant of a molecule's ability to passively diffuse across cell membranes, potentially impacting oral absorption and tissue distribution in biological assays.
- [1] PubChem. (2025). Comparative Compound Summaries for CID 53227304 and CID 19921003 (3-Amino-5-phenylbenzoic acid). National Center for Biotechnology Information. View Source
